

Spectroscopic Analysis of C.I. Disperse Blue 284: Application Notes and Protocols

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Compound of Interest

Compound Name: C.I. Disperse blue 284

Cat. No.: B12363496

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Introduction

C.I. Disperse Blue 284 is a single azo dye characterized by its bright blue color, finding primary application in the dyeing and printing of polyester and its blended fabrics.[1] Its chemical formula is $C_{17}H_{19}N_5O_6S$, with a molecular weight of 421.43 g/mol and a CAS Number of 71872-43-0.[2] The synthesis of this dye involves the diazotization of 2-amino-5-nitrothiazole, which is then coupled with N,N-di(2-acetoxyethyl)aniline.[3] Given its industrial importance and the general classification of some azo dyes as potential allergens, robust analytical methods for its identification and quantification are crucial.[4] This document provides detailed application notes and protocols for the spectroscopic analysis of **C.I. Disperse Blue 284**, focusing on UV-Visible Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Spectroscopic Analysis Techniques

A comprehensive analysis of **C.I. Disperse Blue 284** relies on a combination of spectroscopic techniques to elucidate its structure, purity, and concentration.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantitative analysis and characterization of dyes, based on the absorption of ultraviolet and visible light by the chromophoric azo group.

Experimental Protocol:

- Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **C.I. Disperse Blue 284**.
 - Dissolve the dye in a suitable solvent with good transparency in the visible range, such as methanol or acetone, in a 100 mL volumetric flask to create a stock solution.^[5]
 - Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
- Analysis:
 - Record the UV-Vis spectrum of a dilute solution of **C.I. Disperse Blue 284** from 200 to 800 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Measure the absorbance of the sample solutions at the determined λ_{max} .
- Data Interpretation:
 - The λ_{max} provides a characteristic value for the dye.
 - A calibration curve of absorbance versus concentration can be constructed for quantitative analysis based on Beer-Lambert Law.

Quantitative Data Summary:

Parameter	Value	Notes
λ_{max}	~600-620 nm	Expected range for blue azo dyes. The exact value should be determined experimentally.
Molar Absorptivity (ϵ)	To be determined	Calculated from the slope of the Beer-Lambert plot.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the **C.I. Disperse Blue 284** molecule, confirming its structural integrity.

Experimental Protocol:

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
 - Place a small amount of the powdered **C.I. Disperse Blue 284** sample directly onto the ATR crystal.
 - Alternatively, prepare a KBr pellet by mixing a small amount of the dye with dry potassium bromide and pressing it into a thin disk.
- Analysis:
 - Record the FTIR spectrum in the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet for background correction.
- Data Interpretation:
 - Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Characteristic FTIR Peaks:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400-3300	N-H (if present as impurity)	Stretching
~3100-3000	C-H (aromatic)	Stretching
~2950-2850	C-H (aliphatic)	Stretching
~1740	C=O (ester)	Stretching
~1600	C=C (aromatic)	Stretching
~1550	N=N (azo)	Stretching
~1520 & ~1340	NO ₂ (nitro)	Asymmetric & Symmetric Stretching
~1300-1200	C-N	Stretching
~1240	C-O (ester)	Stretching
~1100-1000	S-O (sulfur-oxygen bonds in thiazole ring)	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **C.I. Disperse Blue 284**, aiding in its structural confirmation.

Experimental Protocol:

- Instrumentation: A mass spectrometer, typically coupled with a chromatographic system like High-Performance Liquid Chromatography (HPLC-MS).
- Sample Preparation:
 - Prepare a dilute solution of **C.I. Disperse Blue 284** in a suitable solvent (e.g., methanol/water mixture).
 - Filter the solution through a 0.45 µm syringe filter before injection.

- Analysis:
 - Inject the sample into the HPLC-MS system.
 - Use a suitable ionization technique, such as Electrospray Ionization (ESI), in positive or negative ion mode.
 - Acquire the full scan mass spectrum.
 - Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information.
- Data Interpretation:
 - The mass spectrum will show the molecular ion peak $[M+H]^+$ or $[M-H]^-$ corresponding to the molecular weight of the dye.
 - The fragmentation pattern will reveal characteristic losses of functional groups, which can be used to confirm the structure.

Quantitative Data Summary:

Parameter	Expected Value
Molecular Weight	421.43 g/mol
$[M+H]^+$	m/z 422.1
$[M-H]^-$	m/z 420.1

Expected Fragmentation:

- Loss of acetyl groups ($-CH_2CO$)
- Cleavage of the azo bond
- Fragmentation of the thiazole and aniline rings

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms in the **C.I. Disperse Blue 284** molecule, allowing for a definitive structural elucidation.

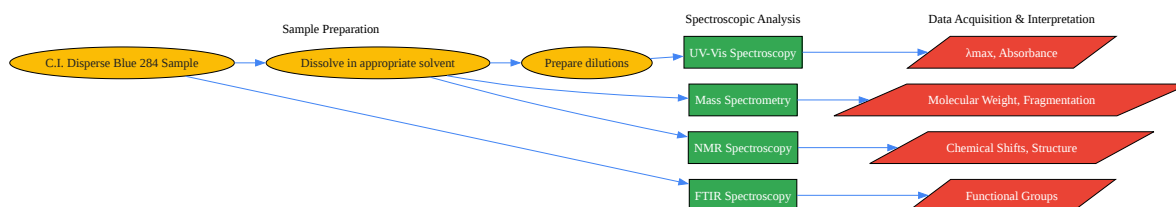
Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of **C.I. Disperse Blue 284** in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3).
 - Transfer the solution to an NMR tube.
- Analysis:
 - Acquire the ^1H and ^{13}C NMR spectra.
 - Use tetramethylsilane (TMS) as an internal standard.
- Data Interpretation:
 - Analyze the chemical shifts, integration, and coupling patterns in the ^1H NMR spectrum to assign protons to their respective positions in the molecule.
 - Analyze the chemical shifts in the ^{13}C NMR spectrum to identify the different carbon environments.

Expected ^1H NMR Chemical Shifts (in ppm, relative to TMS):

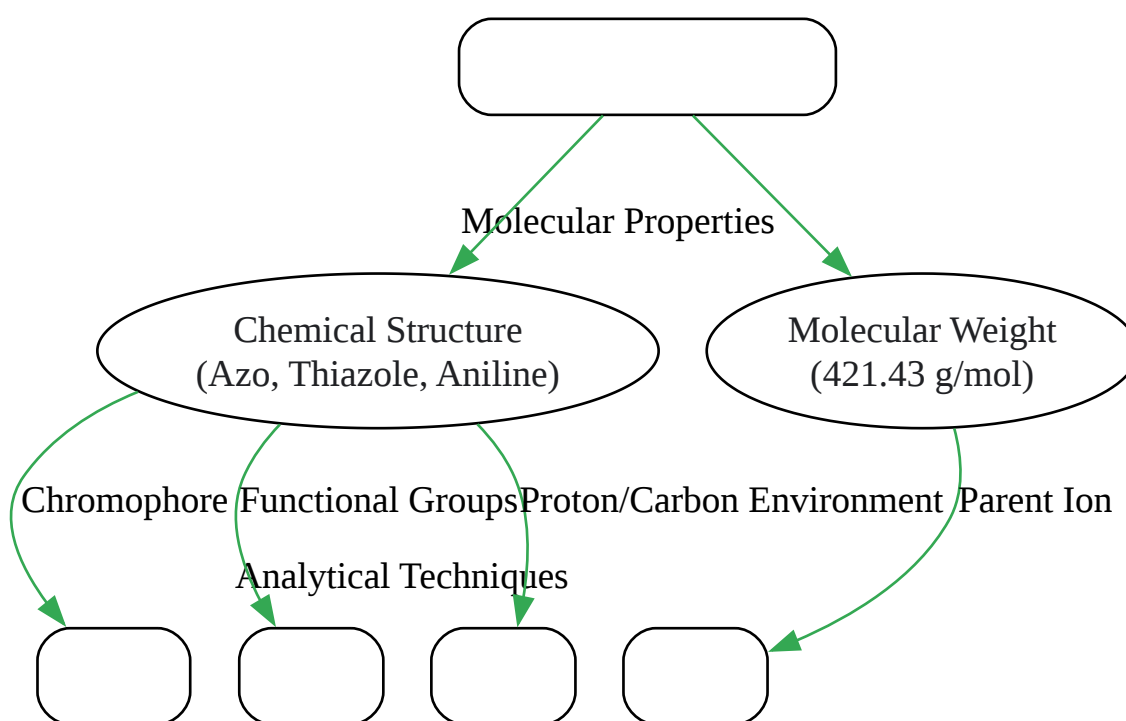
Protons	Expected Chemical Shift Range (δ)
Aromatic protons	7.0 - 8.5
$-\text{CH}_2-$ (ethyl)	3.5 - 4.5
$-\text{CH}_3$ (acetyl)	2.0 - 2.5

Visualizations



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Caption: General workflow for the spectroscopic analysis of **C.I. Disperse Blue 284**.



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Caption: Relationship between molecular properties and analytical techniques.

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